![molecular formula C35H29N5 B6286181 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 863491-46-7](/img/structure/B6286181.png)
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
The molecule “2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine” is a complex organic compound. It has a molecular weight of 828.03 . The molecule lies on a twofold rotation axis passing through the pyridine ring .
Molecular Structure Analysis
The molecule of this compound lies on a twofold rotation axis passing through the pyridine ring. The five-membered ring is approximately flat (r.m.s. deviation = 0.065 Å) and is essentially coplanar [dihedral angle = 4.2 (2)°] with the pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 828.03 . It is a solid at room temperature . More detailed physical and chemical properties may require further experimental analysis.Scientific Research Applications
Asymmetric Synthesis
In the field of asymmetric synthesis , this compound serves as a chiral ligand for the formation of enantioselective catalysts. These catalysts are crucial for producing optically active substances from racemic mixtures, which is a fundamental process in creating pharmaceuticals that require specific enantiomers for efficacy and safety .
Medicinal Chemistry
In medicinal chemistry , the compound’s ability to bind selectively with certain substrates makes it valuable for drug discovery and development. It can be used to enhance the selectivity and potency of pharmacological agents, particularly in the development of chiral drugs, which can interact more precisely with biological targets .
Materials Science
In materials science , this ligand can be utilized in the synthesis of polymers with specific chirality. Such polymers have potential applications in creating new materials with unique optical properties, which could be used in advanced technologies like liquid crystal displays or as components in optical devices .
Environmental Science
The compound’s chiral properties may also be applied in environmental science , particularly in the study of chiral pollutants. Its ability to differentiate between enantiomers can help in assessing the environmental impact of various substances and aid in the development of more effective chiral separation techniques .
Biochemistry
Lastly, in biochemistry , the compound finds use in studying enzyme-substrate interactions. Its chiral nature allows for the exploration of the stereospecificity of enzymes, which is vital for understanding the mechanisms of enzymatic reactions and for designing enzyme inhibitors that can serve as drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVMXCHSLHBIP-XEXPGFJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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